

# An In-depth Technical Guide to 2-Ethylfenchol (CAS 18368-91-7)

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## Compound of Interest

Compound Name: 2-Ethylfenchol

Cat. No.: B3419156

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## Abstract

**2-Ethylfenchol**, with the CAS registry number 18368-91-7, is a synthetic bicyclic monoterpenoid alcohol. Primarily utilized as a fragrance and flavoring agent, it imparts a characteristic earthy, camphoraceous, and woody aroma. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and safety data for **2-Ethylfenchol**. While its primary application lies within the flavor and fragrance industry, this document compiles the available technical data to inform researchers, scientists, and drug development professionals who may encounter this molecule. All quantitative data are summarized in structured tables, and a proposed analytical workflow is visualized.

## Physicochemical Properties

**2-Ethylfenchol** is a colorless to pale yellow liquid.<sup>[1]</sup> Its key physical and chemical properties are summarized in the tables below, compiled from various supplier and regulatory sources.

### Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O	[2][3]
Molecular Weight	182.30 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	105 °C @ 15 mmHg	[2][3]
Density	0.956 g/mL at 25 °C	[2]
Refractive Index	n <sub>20</sub> /D 1.482	[2]
Flash Point	88 °C (closed cup)	[2]
Optical Activity	[α] <sub>20</sub> /D -12°, c = 1.5 in ethanol	[2]
Solubility	Soluble in alcohol and fixed oils; insoluble in water.	[3]

**Table 2: Organoleptic Properties**

Property	Description	Reference(s)
Odor Profile	Earthy, camphoraceous, woody, with patchouli and oakmoss undertones.	[1]
Flavor Profile	Earthy, with notes described as root vegetable-like.	[1]

## Synthesis and Manufacturing

While specific industrial synthesis protocols for **2-Ethylfenchol** are proprietary, a plausible and common method for its preparation involves the Grignard reaction. This well-established method in organic chemistry is suitable for the formation of tertiary alcohols from ketones.

## Experimental Protocol: Proposed Synthesis via Grignard Reaction

Objective: To synthesize **2-Ethylfenchol** by the reaction of fenchone with ethylmagnesium bromide.

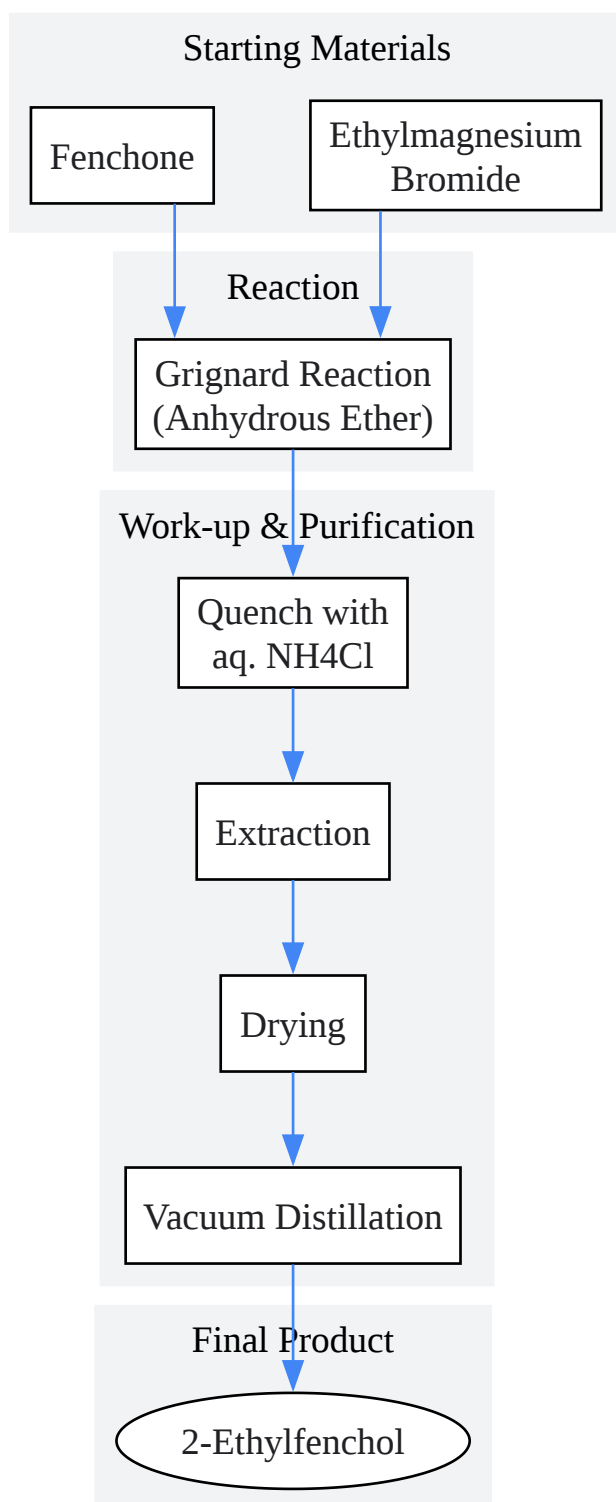
Materials:

- Fenchone (CAS 1195-79-5)
- Magnesium turnings
- Ethyl bromide
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, forming ethylmagnesium bromide.
- Reaction with Fenchone: The Grignard reagent solution is cooled in an ice bath. A solution of fenchone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
- Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude

**2-Ethylfenchol** is then purified by vacuum distillation.



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Caption: Proposed synthesis workflow for **2-Ethylfenchol**.

## Analytical Methods

The purity and identity of **2-Ethylfenchol** are typically determined using gas chromatography coupled with mass spectrometry (GC-MS). Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used for structural elucidation.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of a **2-Ethylfenchol** sample and identify any impurities.

Instrumentation:

- Gas chromatograph equipped with a mass selective detector.
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).

Procedure:

- Sample Preparation: A dilute solution of the **2-Ethylfenchol** sample is prepared in a suitable solvent, such as ethanol or hexane.
- Injection: 1  $\mu\text{L}$  of the prepared sample is injected into the GC inlet.
- GC Separation: The components of the sample are separated on the capillary column using a temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. Helium is used as the carrier gas.
- MS Detection: As components elute from the GC column, they are ionized (typically by electron impact) and their mass-to-charge ratio is detected.
- Data Analysis: The resulting chromatogram is analyzed to determine the retention time and relative peak area of **2-Ethylfenchol**, which corresponds to its purity. The mass spectrum of the main peak is compared to a reference library for identity confirmation.

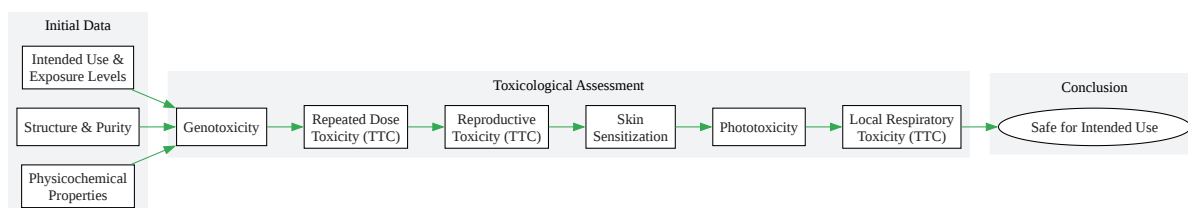
## Safety and Toxicology

The safety of **2-Ethylfenchol** as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM).[4] A summary of the toxicological endpoints is presented below. For a comprehensive understanding, consulting the full RIFM safety assessment is recommended.

**Table 3: Summary of Toxicological Endpoints**

Endpoint	Result/Conclusion	Reference(s)
Genotoxicity	Not found to be genotoxic.	[5]
Repeated Dose Toxicity	Exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class II material.	[5]
Reproductive Toxicity	Exposure is below the TTC.	[5]
Skin Sensitization	Not a concern under declared use levels.	[6]
Phototoxicity/Photoallergenicity	Not expected to be phototoxic or photoallergenic.	[6]
Local Respiratory Toxicity	Exposure is below the TTC.	[5]

The following diagram illustrates a logical workflow for the safety assessment of a fragrance ingredient like **2-Ethylfenchol**, based on the RIFM evaluation process.



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Caption: Logical workflow for fragrance ingredient safety assessment.

## Conclusion

**2-Ethylfenchol** (CAS 18368-91-7) is a well-characterized synthetic fragrance and flavoring agent with a distinct earthy and woody aroma. Its physicochemical properties are well-documented, and standard analytical methods such as GC-MS are employed for its quality control. While detailed, publicly available experimental protocols for its synthesis and property determination are scarce, established chemical principles allow for the outlining of plausible methodologies. The toxicological profile, as assessed by RIFM, indicates a low level of concern for its current applications in the flavor and fragrance industry. There is currently no evidence to suggest pharmacological activity or applications in drug development. This guide serves as a consolidated technical resource for professionals requiring information on this specific molecule.

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